molecular formula C11H9BrO2 B11859719 3-Bromo-6-ethylchromone CAS No. 288399-50-8

3-Bromo-6-ethylchromone

Katalognummer: B11859719
CAS-Nummer: 288399-50-8
Molekulargewicht: 253.09 g/mol
InChI-Schlüssel: XIDGUEFLSKPUHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-6-ethylchromone is an organic compound with the molecular formula C11H9BrO2. It belongs to the chromone family, which is characterized by a benzopyranone structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-ethylchromone typically involves the bromination of 6-ethylchromone. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-6-ethylchromone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed: The major products formed from these reactions include various substituted chromones, which can have different functional groups attached to the chromone core, enhancing their chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

3-Bromo-6-ethylchromone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Bromo-6-ethylchromone and its derivatives involves interactions with various molecular targets. The chromone core can interact with enzymes and receptors, modulating their activity. The bromine substituent can enhance the compound’s reactivity, allowing it to form covalent bonds with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

  • 3-Bromo-6-methylchromone
  • 3-Bromo-6-phenylchromone
  • 3-Bromo-6-methoxychromone

Comparison: Compared to these similar compounds, 3-Bromo-6-ethylchromone is unique due to its ethyl substituent, which can influence its chemical reactivity and biological activity. The presence of the ethyl group can affect the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

288399-50-8

Molekularformel

C11H9BrO2

Molekulargewicht

253.09 g/mol

IUPAC-Name

3-bromo-6-ethylchromen-4-one

InChI

InChI=1S/C11H9BrO2/c1-2-7-3-4-10-8(5-7)11(13)9(12)6-14-10/h3-6H,2H2,1H3

InChI-Schlüssel

XIDGUEFLSKPUHF-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC2=C(C=C1)OC=C(C2=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.